molecular formula CH3O3Re- B1225408 Methyltrioxorhenium(VII) CAS No. 70197-13-6

Methyltrioxorhenium(VII)

Cat. No. B1225408
CAS RN: 70197-13-6
M. Wt: 249.24 g/mol
InChI Key: VZSXFJPZOCRDPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

MTO is synthesized through reactions that often involve the combination of rhenium compounds with methylating agents. Various studies have explored the synthesis routes, emphasizing the conditions that favor the formation of MTO and its derivatives. The synthesis of MTO involves careful control of reaction conditions to ensure the desired product is obtained, highlighting the complexity of organometallic synthesis.

Molecular Structure Analysis

The molecular structure of MTO has been characterized using techniques such as X-ray crystallography, revealing its octahedral geometry with a central rhenium atom surrounded by three oxygen atoms and one methyl group. This structural information is crucial for understanding the reactivity and catalytic behavior of MTO.

Chemical Reactions and Properties

MTO participates in a variety of chemical reactions, serving as a catalyst in processes such as olefin epoxidation and oxidation of metal carbonyls. Its ability to form stable adducts with Lewis bases enhances its reactivity and selectivity in catalytic processes. The chemical properties of MTO, including its reactivity with nucleophilic anions and its role in condensation reactions, have been the subject of detailed studies.

Physical Properties Analysis

The physical properties of MTO, such as its stability in air and sensitivity to moisture and light, are important for its handling and storage. The compound's physical stability under various conditions influences its practical applications in catalysis.

Chemical Properties Analysis

The chemical properties of MTO, including its Lewis acidity and ability to form complexes with various ligands, underpin its utility as a catalyst. Studies have focused on its interactions with N-donor ligands, its acidity based on binding strengths, and the influence of these properties on its catalytic performance.

For a deeper dive into the synthesis, structure, reactions, and properties of Methyltrioxorhenium(VII), the following references provide comprehensive details and insights:

  • Bidentate Lewis base adducts of methyltrioxorhenium(VII) and their application in catalytic epoxidation (Ferreira et al., 2001).
  • Mehrfachbindungen zwischen Hauptgruppenelementen und Übergangsmetallen: LXXX. Zur Kenntnis der “Metallsäure” Methyltrioxorhenium(VII) (Herrmann et al., 1990).
  • Mono- and bis- methyltrioxorhenium(VII) complexes with salen ligands: synthesis, properties, applications (Xu et al., 2009).
  • σ-Hole interactions in organometallic catalysts: the case of methyltrioxorhenium(VII) (Calabrese et al., 2023).
  • Lewis acidity of methyltrioxorhenium(VII) (MTO) based on the relative binding strengths of N-donors (Nabavizadeh & Rashidi, 2006).

Scientific Research Applications

Catalytic Applications

Methyltrioxorhenium(VII) (MTO) is notably efficient as an olefin epoxidation catalyst. It enhances activity in various catalytic processes, particularly in olefin epoxidation. This is evident in its use in the oxidation of metal carbonyls by hydrogen peroxide, showcasing mild reaction conditions and high yields as key advantages (Thiel, Fischer, & Herrmann, 1993). Additionally, MTO forms octahedral adducts with bidentate Lewis bases, proving to be highly active and selective epoxidation catalysts when combined with H2O2 (Ferreira, Xue, Bencze, Herdtweck, & Kühn, 2001).

Synthesis and Stability

The synthesis of MTO involves its reaction with various compounds. For instance, its reaction with catechols yields complexes that are fully characterized as pyridine adducts, highlighting its versatile synthesis routes (Takács, Cook, Kiprof, Kuchler, & Herrmann, 1991). Moreover, MTO exhibits significant stability, as demonstrated in its immobilization in mesoporous silica MCM-41 with pendant bipyridyl groups (Nunes, Pillinger, Valente, Gonçalves, Rocha, Ferreira, & Kühn, 2002).

Lewis Acidity and Interactions

MTO's Lewis acidity has been a subject of interest, particularly in terms of its interactions with N-donor bases. The relative binding strengths of these interactions have been quantitatively analyzed, providing insights into MTO's chemical behavior and applications (Nabavizadeh & Rashidi, 2006).

Potential for Future Applications

MTO's versatility is highlighted by its potential applications in material sciences, such as forming polymeric organometallic oxides. This indicates a broad range of future applications beyond its current use in catalysis (Kuehn, Scherbaum, & Herrmann, 2004).

Safety And Hazards

Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

carbanide;trioxorhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSXFJPZOCRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].O=[Re](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O3Re-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370077
Record name Methylrhenium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltrioxorhenium(VII)

CAS RN

70197-13-6
Record name Methyltrioxorhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylrhenium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylrhenium(VII) trioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRIOXORHENIUM
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
828
Citations
WA Herrmann, P Kiprof, K Rypdal… - Journal of the …, 1991 - ACS Publications
Two key compounds of organometal oxides, methyltrioxorhenium (VII)(1) and trioxo (t) 5-pentamethylcyclopentadienyl) rhenium (VII)(2), have been structurally characterized by means …
Number of citations: 131 pubs.acs.org
M Calabrese, A Pizzi, A Daolio, A Frontera… - Dalton …, 2023 - pubs.rsc.org
Methyltrioxorhenium(VII) (MTO) is a widely employed catalyst for metathesis, olefination, and most importantly, oxidation reactions. It is often preferred to other oxometal complexes due …
Number of citations: 2 pubs.rsc.org
WA Herrmann, RW Fischer - Journal of the American Chemical …, 1995 - ACS Publications
The title compoundCH3Re03 (1), the simplest organometallic oxide known to date, undergoes an aggregation process in aqueous solution which is unprecedented in organometallic …
Number of citations: 71 pubs.acs.org
KN Brown, JH Espenson - Inorganic chemistry, 1996 - ACS Publications
The oxidation of thiophene derivatives by hydrogen peroxide is catalyzed by methyltrioxorhenium(VII) (CH 3 ReO 3 ). This compound reacts with hydrogen peroxide to form 1:1 …
Number of citations: 83 pubs.acs.org
C Zhang, IA Guzei, JH Espenson - Organometallics, 2000 - ACS Publications
Pyridine acts as a nucleophile toward the methylene group of the tautomer of CH 3 ReO 3 , CH 2 Re(O) 2 OH. The structures of two complexes, [{C 5 H 5 NCH 2 −Re(NC 5 H 5 ) 3 (O) 2 } …
Number of citations: 18 pubs.acs.org
SM Nabavizadeh, M Rashidi - Journal of the American Chemical …, 2006 - ACS Publications
This article presents a σ acceptor strength scale for methyltrioxorhenium(VII) (MTO), one of the most versatile and useful high oxidation state organometallics ever described. The …
Number of citations: 40 pubs.acs.org
J Mink, G Keresztury, A Stirling… - Spectrochimica Acta Part A …, 1994 - Elsevier
The infrared absorption spectra of the alkyltrioxorhenium(VII) compounds, methyl-, ethyl-, and (n-propyl)trioxorhenium(VII) have been recorded and analyzed. The Raman spectrum …
Number of citations: 57 www.sciencedirect.com
Z Xu, MD Zhou, M Drees, H Chaffey-Millar… - Inorganic …, 2009 - ACS Publications
Methyltrioxorhenium(VII) (MTO) forms 1:1 (mono-) or/and 2:1 (bis-) complexes with salen ligands, undergoing a hydrogen transfer from a ligand-bound OH-group to a ligand nitrogen …
Number of citations: 27 pubs.acs.org
CD Nunes, M Pillinger, AA Valente… - European Journal of …, 2002 - Wiley Online Library
Methyltrioxorhenium(VII) (MTO) has been immobilized in the mesoporous silica MCM‐41 functionalized with pendant bipyridyl (bpy) groups of the type 4‐[(−O) 3 Si(CH 2 ) 4 ]‐4′‐CH 3 …
WA Herrmann, RW Fischer, W Scherer… - … Edition in English, 1993 - Wiley Online Library
Explosive in the solid state, the bis (η 2-peroxo) complex 1, which in solution is the active species in the epoxidation of olefins with [CH 3 ReO 3], could be characterized by X-ray …
Number of citations: 360 onlinelibrary.wiley.com

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